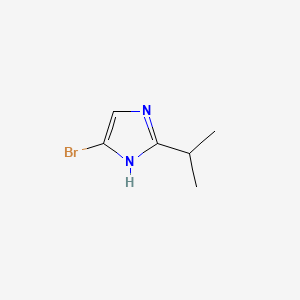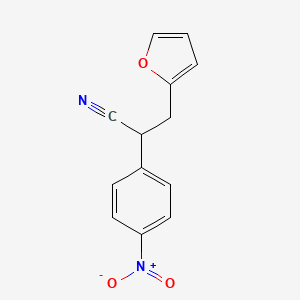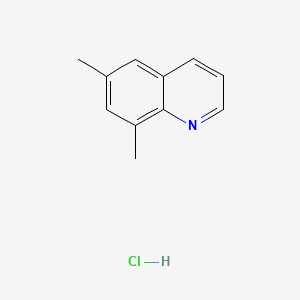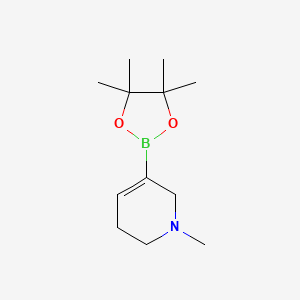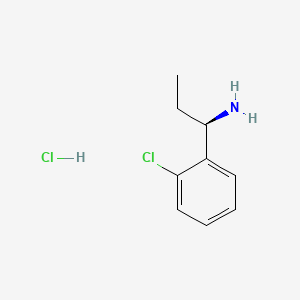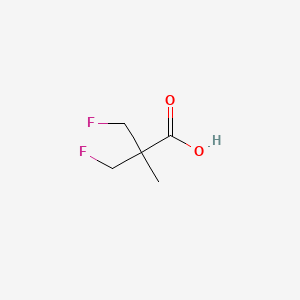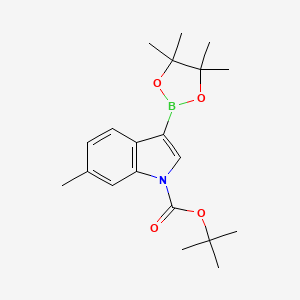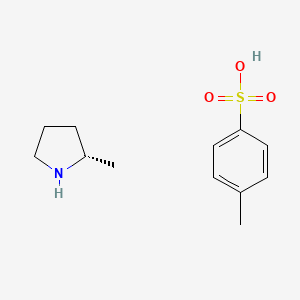
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, also known as MMPMS, is a chiral sulfonate salt that has been widely used in the fields of medicinal chemistry and synthetic organic chemistry. It is a white solid with a melting point of 208-210°C and is soluble in water and methanol. MMPMS has been used as a reagent in the synthesis of various chiral molecules, as well as in the production of pharmaceuticals and other compounds. In addition, it has been used in the preparation of a wide range of organic compounds, including pharmaceuticals, and has been found to be useful in the development of new drugs.
Aplicaciones Científicas De Investigación
Photocatalysis and Environmental Applications
Recent studies have explored the utility of sulfonate derivatives, similar to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in environmental applications, particularly in photocatalysis. Sulfonate groups play a pivotal role in the design of photocatalytic materials due to their ability to enhance the adsorption and degradation of organic pollutants. For instance, TiO2/porous adsorbents modified with sulfonate groups have shown increased efficiency in removing contaminants from water and air through enhanced photocatalytic activity (MiarAlipour et al., 2018). This application underscores the importance of sulfonate derivatives in developing advanced materials for environmental remediation.
Analytical Chemistry and Antioxidant Activity Determination
In analytical chemistry, sulfonate compounds, akin to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," are employed in methodologies for determining antioxidant activity. These compounds often serve as standards or reactants in assays designed to evaluate the antioxidant capacity of various substances. The presence of the sulfonate group contributes to the stability and reactivity of these compounds, making them suitable for use in complex analytical methods (Munteanu & Apetrei, 2021). The application of sulfonate derivatives in antioxidant activity assays highlights their significance in research aimed at understanding the antioxidative properties of materials.
Sulfonamide-Based Medicinal Chemistry
Although the direct application of "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate" in medicinal chemistry was not found in the available literature, sulfonamide derivatives, in general, have been extensively studied for their therapeutic potential. Research in this domain emphasizes the structural modifications of sulfonamide derivatives to develop new antimicrobial, anticancer, and anti-inflammatory agents. These studies showcase the broad spectrum of bioactivities that sulfonamide derivatives can exhibit, underscoring their importance in the discovery of new drugs and therapeutic agents (Shichao et al., 2016). This perspective highlights the potential of sulfonamide derivatives, including those related to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in contributing to the advancement of medicinal chemistry.
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-ZSCHJXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656937 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | |
CAS RN |
1212353-38-2 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


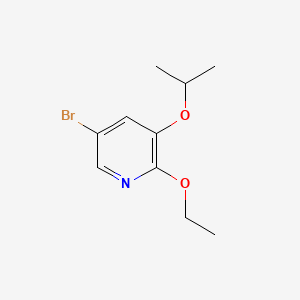
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)
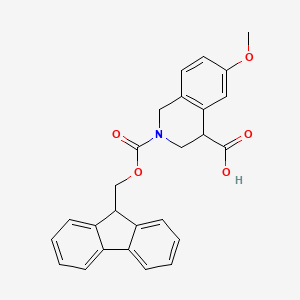
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

